molecular formula C8H9NO2 B1296207 Methyl 5-methylpicolinate CAS No. 29681-38-7

Methyl 5-methylpicolinate

Cat. No.: B1296207
CAS No.: 29681-38-7
M. Wt: 151.16 g/mol
InChI Key: GLXLMXAFURBIEZ-UHFFFAOYSA-N
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Description

Methyl 5-methylpicolinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the fifth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methylpicolinate can be synthesized through the reaction of 5-methylpyridine with methyl formate under appropriate reaction conditions. The reaction typically involves the use of excess methyl formate as the solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of carbon tetrachloride as a solvent, with N-bromosuccinimide and benzoyl peroxide as reagents. This method ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as selenium (IV) oxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 5-methylpyridine-2-carboxylic acid.

    Reduction: 5-methylpyridine-2-methanol.

    Substitution: Depending on the nucleophile, various substituted picolinates can be formed.

Scientific Research Applications

Methyl 5-methylpicolinate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active picolinic acid, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to chelate metal ions and modulate enzyme activity .

Comparison with Similar Compounds

Uniqueness: Methyl 5-methylpicolinate is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinate derivatives and contributes to its specific applications in research and industry.

Biological Activity

Methyl 5-methylpicolinate (M5MP) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of M5MP, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of picolinic acid, characterized by the presence of a methyl group at the 5-position of the pyridine ring. Its molecular formula is C_8H_9N_O_2, and it has a molar mass of approximately 153.16 g/mol. The compound is soluble in organic solvents and exhibits moderate lipophilicity, which is significant for its bioavailability and interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of M5MP can be attributed to several mechanisms:

  • Enzyme Interaction : M5MP has been shown to interact with various enzymes, potentially modulating their activity. This interaction can lead to changes in metabolic pathways, influencing processes such as inflammation and oxidative stress.
  • Receptor Binding : The compound may bind to specific receptors in the body, affecting signal transduction pathways that regulate cellular functions.
  • Antioxidant Properties : Preliminary studies suggest that M5MP may exhibit antioxidant properties, which could protect cells from oxidative damage.

In Vitro Studies

A study investigating the effects of M5MP on RAW 264.7 macrophages demonstrated its potential anti-inflammatory effects. The MTT assay indicated that M5MP did not exhibit significant cytotoxicity at concentrations up to 100 µM. Furthermore, treatment with M5MP reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role in modulating inflammatory responses .

Molecular Docking Studies

Molecular docking studies have shown that M5MP can effectively bind to several target proteins involved in cardiovascular diseases (CVD). For instance, it was found to interact with MAPK and PCSK9, key players in lipid metabolism and inflammation. These interactions were characterized using AutoDock tools, revealing binding affinities that suggest therapeutic potential for CVD treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of M5MP, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
This compound Anti-inflammatory, potential CVD agentContains a methyl group at position 5
Methyl 5-fluoro-3-methylpicolinate Enhanced reactivity and binding affinityFluorine atom increases lipophilicity
Methyl 5-chloro-3-methylpicolinate Varies in reactivity due to chlorineChlorine atom alters chemical properties

Safety and Toxicology

The safety profile of M5MP has been assessed through various toxicity studies. It was classified under Class 5 according to ProTox II predictions, indicating low toxicity with an LD50 value estimated at 2188 mg/kg. This suggests a favorable safety margin for further development as a therapeutic agent .

Future Directions

Research on M5MP is still in its early stages; however, its promising biological activities warrant further investigation. Future studies should focus on:

  • In Vivo Studies : To validate the efficacy and safety observed in vitro.
  • Mechanistic Studies : To elucidate the precise molecular mechanisms through which M5MP exerts its biological effects.
  • Clinical Trials : To assess its therapeutic potential in humans, particularly for conditions like cardiovascular diseases and inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-methylpicolinate, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : Prioritize comparing esterification methods (e.g., acid-catalyzed vs. base-mediated) using NMR and HPLC to monitor purity. For reproducibility, document solvent polarity effects on reaction kinetics and byproduct formation. Include controls for moisture sensitivity, as picolinate derivatives often hydrolyze under acidic conditions .

Q. How should researchers characterize the physicochemical properties of this compound (e.g., solubility, stability) for reproducibility?

  • Methodological Answer : Use differential scanning calorimetry (DSC) for melting point determination and HPLC-UV for stability studies under varying pH/temperature. Quantify solubility in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) and validate with triplicate measurements. Cross-reference with spectral databases for IR and 13C^{13}\text{C}-NMR peaks .

Q. What analytical techniques are critical for confirming the identity of this compound in complex mixtures?

  • Methodological Answer : Combine LC-MS for molecular ion detection (m/zm/z ~151) and GC-MS for volatility assessment. Use 1H^{1}\text{H}-NMR to resolve methyl group splitting patterns (e.g., singlet at δ 2.5 for the 5-methyl group). Compare retention times with commercial standards if available .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in cross-coupling reactions be systematically resolved?

  • Methodological Answer : Apply the PICOT framework to isolate variables:

  • Population : this compound as a substrate.
  • Intervention : Varying catalysts (e.g., Pd vs. Cu).
  • Comparison : Yield/selectivity under aerobic vs. inert conditions.
  • Outcome : Reaction efficiency (TON, TOF).
  • Time : Reaction monitoring via in-situ FTIR.
    Use meta-analysis to reconcile discrepancies in literature-reported yields, emphasizing solvent/base compatibility .

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting this compound’s bioactivity or catalytic role?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. For docking studies, use AutoDock Vina with protein targets (e.g., kinases) and validate with experimental IC50_{50} data. Address force field limitations by comparing MM/PBSA vs. MM/GBSA binding energies .

Q. How do structural modifications to this compound (e.g., halogenation at the 5-position) impact its spectroscopic and reactivity profiles?

  • Methodological Answer : Synthesize analogs (e.g., 5-chloro, 5-fluoro) and analyze Hammett σ+^+ correlations to quantify electronic effects. Use X-ray crystallography to resolve steric clashes in transition states. For reproducibility, provide crystallographic data (CCDC entries) and raw diffraction images .

Q. Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for handling variability in biological assay data involving this compound?

  • Methodological Answer : Employ ANOVA with post-hoc Tukey tests for dose-response studies. For outliers, apply Grubbs’ test and justify exclusion criteria. Use Hill slopes to assess cooperative binding and report 95% confidence intervals for IC50_{50}/EC50_{50} values. Pre-register analysis plans to reduce bias .

Q. How can researchers address discrepancies in reported catalytic activity of this compound derivatives across studies?

  • Methodological Answer : Conduct sensitivity analysis using PRISMA guidelines to assess study heterogeneity (e.g., catalyst loading, substrate scope). Replicate key experiments under standardized conditions (e.g., 25°C, 0.1 M concentration) and publish raw datasets in FAIR-compliant repositories .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s toxicological data?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD50_{50} in murine models) and disclose conflicts of interest. Use blinded analyses for histopathological assessments and include negative controls (e.g., vehicle-only groups) .

Q. How can researchers enhance the reproducibility of this compound-based synthetic methodologies?

  • Methodological Answer : Adopt the STAR Methods checklist: detail catalyst activation (e.g., flame-dried glassware), specify purging cycles for inert atmospheres, and provide NMR integration thresholds for purity (>95%). Share step-by-step videos via platforms like JoVE .

Properties

IUPAC Name

methyl 5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXLMXAFURBIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296409
Record name Methyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-38-7
Record name 29681-38-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-methylpicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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